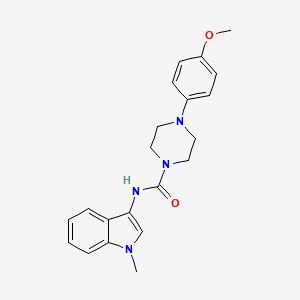

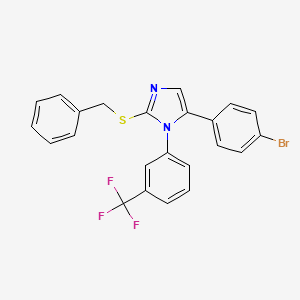

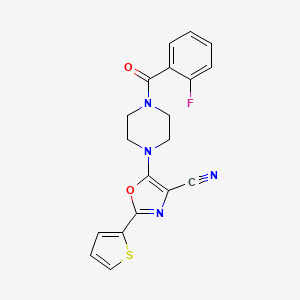

Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, "Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate," is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the related research involves the synthesis and analysis of various quinazoline derivatives, which are known for their potential pharmacological properties, including anti-cancer and antimicrobial activities .

Synthesis Analysis

The synthesis of related quinazoline derivatives often involves multi-step reactions, including the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods for the formation of amide bonds . Another approach includes the reaction of 3-(2'-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one with different reagents to afford alkylation products, which are further reacted to yield various heterocyclic derivatives . Additionally, a one-pot synthesis method has been described for the formation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which showcases the versatility of synthetic strategies in this chemical space .

Molecular Structure Analysis

The molecular structures of quinazoline derivatives are often confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the synthesized compounds.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical transformations. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates upon reaction with aromatic amines or monosubstituted hydrazines . These reactions expand the chemical diversity and potential biological applications of the quinazoline scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of strong intramolecular hydrogen bonds, as observed in some compounds, can affect these properties and the overall reactivity of the molecule . The crystal structure analysis further provides insights into the intermolecular interactions that can influence the compound's solid-state properties .

Scientific Research Applications

Synthesis and Structural Analysis

Research in organic chemistry has explored the synthesis of complex quinazolinone derivatives due to their potential biological activities and applications in drug discovery. For example, studies have described the synthesis of various quinazolinone and dihydroquinazoline derivatives, emphasizing methodologies like cyclization reactions and the exploration of their chemical properties (Ukrainets et al., 2014; Kovalenko et al., 2019). These synthetic routes provide a foundation for creating a vast array of chemical entities, including those with specific substituents like ethoxy and methoxyethyl groups, for potential applications in medicinal chemistry and materials science.

Molecular Docking and Biological Activity

The design and synthesis of compounds with potential biological activities often involve molecular docking studies to predict their interactions with biological targets. For instance, research on methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives has shown that these compounds can be potent inhibitors of viral replication, such as hepatitis B virus, highlighting their significance in antiviral research (Kovalenko et al., 2020). Such studies underscore the importance of chemical modifications, including those involving ethoxy and methoxyethyl groups, in enhancing the biological activity of molecular frameworks.

Applications in Drug Discovery

The structural motif of dihydroquinazoline is prevalent in drug discovery, where modifications to the core structure can lead to compounds with varied biological activities. Research has generated a multitude of derivatives through synthetic transformations, aiming to explore their therapeutic potential (El-zohry & Abd-Alla, 2007; Rajasekaran, Rajamanickam, & Darlinquine, 2013). These activities range from antimicrobial to anticonvulsant effects, demonstrating the potential of quinazolinone derivatives in the development of new therapeutic agents.

properties

IUPAC Name |

methyl 2-(2-ethoxy-2-oxoethyl)sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S/c1-4-25-14(20)10-26-17-18-13-9-11(16(22)24-3)5-6-12(13)15(21)19(17)7-8-23-2/h5-6,9H,4,7-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRIGMDALBDTLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2520303.png)

![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)

![2-Oxaspiro[5.5]undecan-5-one](/img/structure/B2520311.png)

![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)